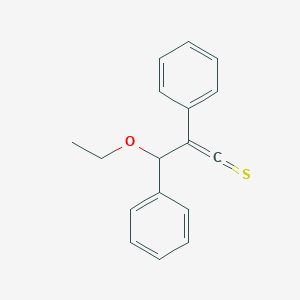![molecular formula C19H18Cl2O6 B14362916 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) CAS No. 90777-47-2](/img/structure/B14362916.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bis(2-chlorophenol) is a complex organic compound characterized by its unique spiro structure This compound features a central spiro atom linking two alicyclic rings, each comprising five atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction is carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents include strong acids like boron trifluoride diethyl etherate .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of catalysts and elevated temperatures to ensure complete conversion and high yields. The reaction is often carried out in bulk with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) and sodium carbonate .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations.
Industry: Utilized in the production of polyesters for food contact materials.
Wirkmechanismus
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorophenol groups, which can participate in electrophilic and nucleophilic reactions. These interactions can influence molecular pathways involved in polymerization and crosslinking processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Known for its use in radical emulsion copolymerization.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the synthesis of biodegradable polyorthoesters.
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) is unique due to its dual chlorophenol groups, which enhance its reactivity and potential applications in various fields. Its ability to form stable spiro structures makes it particularly valuable in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
90777-47-2 |
|---|---|
Molekularformel |
C19H18Cl2O6 |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H18Cl2O6/c20-13-5-11(1-3-15(13)22)17-24-7-19(8-25-17)9-26-18(27-10-19)12-2-4-16(23)14(21)6-12/h1-6,17-18,22-23H,7-10H2 |
InChI-Schlüssel |
QTCIJDAUFCZDSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(COC(O1)C3=CC(=C(C=C3)O)Cl)COC(OC2)C4=CC(=C(C=C4)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


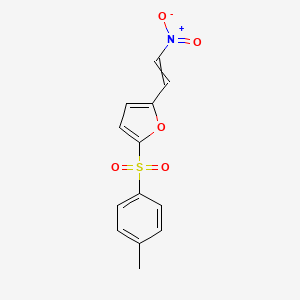

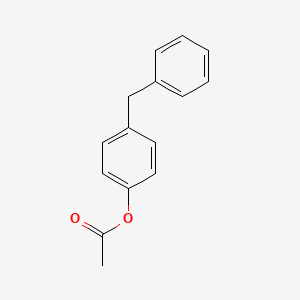
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

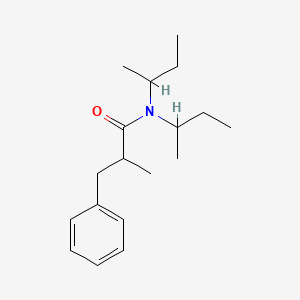
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
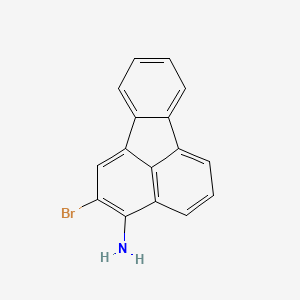
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
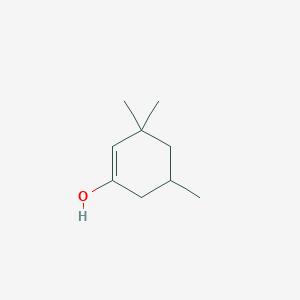
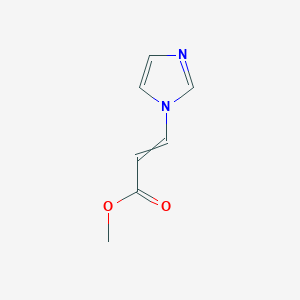
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
